molecular formula C11H15BrN2O B3038778 (4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone CAS No. 900019-49-0

(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone

Cat. No.: B3038778
CAS No.: 900019-49-0
M. Wt: 271.15 g/mol
InChI Key: JIDLRXCDEQJRHB-UHFFFAOYSA-N
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Description

“(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone” is a chemical compound with the molecular formula C11H15BrN2O . It is also known by the synonym "1-(4-bromo-1H-pyrrole-2-carbonyl)-4-methylpiperidine" .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-pyrrol-2-yl group (a five-membered ring with one nitrogen atom), a 4-methylpiperidino group (a six-membered ring with one nitrogen atom), and a methanone group (a carbonyl group attached to a methyl group) .

Scientific Research Applications

Synthesis Methods and Reactions

  • (4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone and its derivatives have been synthesized through various methods, including reduction reactions. For instance, the reduction of (2-nitrophenyl)(1H-pyrrol-2-yl)methanone with zinc and ammonium chloride yields 5,10-dihydro-pyrrolo[1,2-b]cinnolin-10-one (Kimbaris & Varvounis, 2000).
  • A one-pot synthetic procedure has been developed for related pyrrole derivatives, demonstrating the compound's versatility in synthesis (Kaur & Kumar, 2018).
  • The reaction of pyrrolone with various electrophiles at the 4-position leads to the formation of diverse derivatives, illustrating the reactivity of the pyrrole ring in these compounds (Mcnab & Monahan, 1989).

Structural and Conformational Studies

  • Detailed structural and conformational analyses of pyrrole derivatives have been conducted using techniques like X-ray diffraction and Density Functional Theory (DFT), shedding light on the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Potential Applications in Chemical Synthesis

  • These compounds have been used in various synthesis reactions, such as the environmentally benign Diels-Alder [4+2] cycloaddition reaction, highlighting their potential in green chemistry applications (Thirunarayanan, 2017).
  • The Grignard reaction, a cornerstone in organic synthesis, has been employed to synthesize related pyrrole derivatives, demonstrating their utility in classic synthetic methodologies (Liu Bo, 2007).

Advanced Synthesis Techniques

  • Novel synthesis techniques have been developed for bicycles with fused pyrrole rings, illustrating the compound's role in the creation of complex heterocyclic structures (Katritzky, Singh, & Bobrov, 2004).

Exploration in Material Science

  • The compound and its derivatives have been examined for potential applications in material science, such as in the synthesis of mononuclear ReI complexes, which may have implications in the field of coordination chemistry (Saldías et al., 2020).

Catalysis and Chemical Reactions

  • Its derivatives have been used in catalysis, like in the synthesis of highly substituted pyrroles, which emphasizes their role in facilitating complex chemical reactions (Saeidian, Abdoli, & Salimi, 2013).

Properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h6-8,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDLRXCDEQJRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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